molecular formula C16H12ClNO B3822817 6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone CAS No. 36271-04-2

6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone

Cat. No.: B3822817
CAS No.: 36271-04-2
M. Wt: 269.72 g/mol
InChI Key: FQGPKTNLTWFWBW-UHFFFAOYSA-N
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Description

6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone is an organic compound with the molecular formula C15H11ClN2O It belongs to the quinolinone family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-4-phenylquinoline with methylating agents in the presence of a base. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone oxides, while reduction can produce various hydrogenated quinolinones.

Scientific Research Applications

6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of various chemical intermediates and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1-methyl-4-phenylquinazolin-2(1H)-one
  • 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one
  • 2-chloro-N-(4-chloro-2-benzoylphenyl)-N-methylbenzamide

Uniqueness

6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-1-methyl-4-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c1-18-15-8-7-12(17)9-14(15)13(10-16(18)19)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGPKTNLTWFWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=CC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416702
Record name 2(1H)-Quinolinone, 6-chloro-1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36271-04-2
Record name 2(1H)-Quinolinone, 6-chloro-1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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